1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone
Description
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS: 925200-47-1) is a brominated pyrazole derivative with a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . The compound features a pyrazole ring substituted with a methyl group at the N1 position and a bromine atom at the C4 position, with an ethanone moiety at C3. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with bromine substitution often enhancing reactivity in cross-coupling reactions or influencing bioactivity .
Properties
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOXXTVBGWJNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-47-1 | |
| Record name | 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone typically involves the bromination of 1-methylpyrazole followed by acylation. One common method includes the reaction of 1-methylpyrazole with bromine to form 4-bromo-1-methylpyrazole, which is then acylated using acetyl chloride to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone is in the development of anticancer agents. Research has indicated that derivatives of pyrazole compounds exhibit significant inhibitory activity against various cancer cell lines. For instance, modifications to the pyrazole structure have been shown to enhance anti-tumor activity, particularly against B-Raf V600E mutations, which are common in melanoma . A specific study highlighted a compound with similar structural features that demonstrated an IC50 value of 0.15 µM against B-Raf, suggesting that this compound could be a promising scaffold for further drug development.
Inhibition of Kinases
The compound has also been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer and other diseases. The introduction of various functional groups on the pyrazole ring can modulate its inhibitory potency. Studies have shown that certain derivatives can effectively inhibit key kinases involved in tumor progression, making them candidates for targeted therapies .
Organic Synthesis
Synthesis of Complex Molecules
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the creation of diverse chemical entities . For example, it can be utilized to synthesize erdamitinib intermediates through a series of substitution and cyclization reactions, demonstrating its utility in synthetic pathways for pharmaceutical compounds .
Functional Group Transformations
The compound's structure allows for various functional group transformations, making it versatile in synthetic chemistry. It can undergo reactions such as oxidation and reduction, leading to the formation of new compounds with potentially useful properties in medicinal chemistry and materials science .
Materials Science
Development of New Materials
Research into materials science has identified this compound as a precursor for developing novel materials with specific properties. Its ability to form coordination complexes with metals opens avenues for creating catalysts and sensors . The incorporation of this compound into polymer matrices has been explored for enhancing the thermal and mechanical properties of materials.
Table 2: Synthetic Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | This compound | Erdastinib Intermediate | 90 |
| Cyclization | Various Pyrazole Derivatives | Complex Pyrazole-based Compounds | Varies |
Mechanism of Action
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following compounds are selected for comparison based on structural similarity (pyrazole/heterocyclic core, ethanone group, or bromine substitution):
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Heterocyclic Modifications: The piperidinyl group in 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone introduces a basic nitrogen, likely enhancing solubility in polar solvents compared to the parent compound .
- Functional Group Differences: The methanol group in (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol replaces ethanone, reducing electrophilicity and reactivity in nucleophilic substitutions .
Table 2: Property Comparison
Key Observations :
- Bromine vs. Chlorine : Chlorinated analogs (e.g., ) exhibit antibacterial activity, suggesting brominated versions like the target compound may have enhanced bioactivity due to higher electronegativity .
- Lipophilicity: The hexyloxy group in reduces solubility, whereas the ethanone group in the target compound balances lipophilicity and reactivity .
Crystallographic and Spectroscopic Data
- Crystallography: The dihydropyrazole derivative in was resolved with an R factor of 0.041, showing planar pyrazole rings and ethanone conformation .
- NMR Spectroscopy: HSQC and HMBC spectra () confirm ethanone carbonyl signals at ~200 ppm (¹³C) and proton assignments for adjacent substituents .
Biological Activity
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties. They exhibit activities such as anti-inflammatory, antibacterial, antiviral, and anticancer effects. The structure of pyrazole allows for modifications that can enhance these biological activities, making them valuable in drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the pyrazole ring contribute to its binding affinity and selectivity. The compound may modulate the activity of various enzymes involved in metabolic pathways or act as a biochemical probe in research settings .
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit antiproliferative effects against melanoma and other cancers. Table 1 summarizes the anticancer activity of related pyrazole compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| C6 (similar structure) | WM266.4 (melanoma) | 1.75 | Yang et al. |
| C0A | Various cancers | Varies | Yang et al. |
| C0B | Various cancers | Varies | Yang et al. |
Anti-inflammatory Activity
Pyrazole derivatives have also demonstrated anti-inflammatory properties. For example, compounds derived from pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various derivatives, some showed inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .
Study 1: Antitumor Activity Evaluation
In a study focused on the synthesis and evaluation of pyrazole derivatives, several compounds were tested for their ability to inhibit B-Raf kinase, a target in melanoma treatment. The introduction of specific functional groups significantly enhanced the anticancer activity of these compounds .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on a series of pyrazole derivatives to determine how structural modifications affect their biological activity. It was found that modifications at the N-position and the introduction of hydroxyl groups could enhance both binding affinity and biological efficacy against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
